Myoferlin inhibitor 1

Myoferlin binding affinity C2D domain MYOF inhibitor comparison

Standard myoferlin inhibitors (WJ460, YQ456) lack validated anti-metastatic data in pancreatic cancer models, creating experimental risk. Myoferlin inhibitor 1 (compound 6y) is the indication-matched solution: • Binds MYOF-C2D domain (KD=94 nM); reversible, concentration-dependent • Blocks migration/invasion across PANC1, MiaPaCa2, Capan2 cells (100-400 nM) • In vivo anti-metastatic validation in pancreatic cancer models • Triple mechanism: MMP1/MMP2 inhibition, EMT reversal, RTK blockade Supplied as a research chemical probe for pancreatic ductal adenocarcinoma studies.

Molecular Formula C26H28N6O2
Molecular Weight 456.5 g/mol
Cat. No. B12421949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyoferlin inhibitor 1
Molecular FormulaC26H28N6O2
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=N1)C2=NC=C(C=N2)OC)C3=CC=CC(=C3)C(=O)NCCCCC4=CC=CC=C4
InChIInChI=1S/C26H28N6O2/c1-3-23-30-25(24-28-17-22(34-2)18-29-24)32(31-23)21-14-9-13-20(16-21)26(33)27-15-8-7-12-19-10-5-4-6-11-19/h4-6,9-11,13-14,16-18H,3,7-8,12,15H2,1-2H3,(H,27,33)
InChIKeyAASLOEMOCBUITM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myoferlin Inhibitor 1: Procurement Baseline


Myoferlin inhibitor 1, also designated as YQ456, is a synthetic small molecule inhibitor targeting the C2D domain of myoferlin (MYOF), a member of the ferlin family of membrane-anchored proteins [1] [2]. The compound (molecular formula C28H30N4O2, CAS 2093946-08-6) is structurally distinct from earlier myoferlin inhibitors and is supplied as a >98% pure solid for laboratory research applications [1] .

MYOF-C2D domain Reported target engagement at the C2D domain of myoferlin
Pancreatic cancer models Invasion and migration endpoint context in PDAC cell lines
Membrane repair research Ferlin-family vesicle trafficking and metastasis pathway studies

Myoferlin Inhibitor 1 vs. Substitutes in Pancreatic Cancer


Myoferlin inhibitors are not functionally interchangeable due to substantial differences in target binding affinity, selectivity within the ferlin family, and physicochemical properties. Myoferlin inhibitor 1 (YQ456) demonstrates a 36-fold higher binding affinity for the MYOF-C2D domain (KD = 37 nM) compared to the earlier inhibitor WJ460 (KD = 1.33 µM) . Furthermore, YQ456 exhibits no detectable binding to the dysferlin (DYSF)-C2D domain, establishing ferlin family selectivity that is not documented for other MYOF inhibitors . Poor water solubility has been identified as a critical limitation of the earlier compound 6y (also referred to as myoferlin inhibitor 1 in some contexts), prompting the development of improved analogs such as HJ445A with approximately 170-fold enhanced aqueous solubility [1]. These quantitative differences in binding affinity, selectivity, and physicochemical properties preclude simple substitution between myoferlin inhibitors in experimental workflows.

!
Indication-specific activity profile may not transfer across cancer models; breast-optimized WJ460 lacks comparable pancreatic invasion data.
!
Binding affinity differences (e.g., HJ445A ~1.8× weaker) could alter cellular potency context and dose-response interpretation in pancreatic assays.
!
In vivo antimetastatic validation in pancreatic models is absent from WJ460 and YQ456, introducing uncertainty for pancreatic metastasis research.

Myoferlin Inhibitor 1: Comparative Evidence


MYOF-C2D Binding Affinity Comparison

Myoferlin inhibitor 1 (YQ456) exhibits a KD of 37 nM for the MYOF-C2D domain, representing a 36-fold increase in binding affinity relative to the earlier inhibitor WJ460, which binds to the same domain with a KD of 1.33 µM . This direct comparison was performed using biolayer interferometry (BLI) assays under identical experimental conditions .

MYOF-C2D Binding
Reported
KD 0.094 μM (94 nM)
WJ460: 1.33 μM; HJ445A: 0.17 μM
Reported binding affinity context for MYOF-C2D domain
May support target engagement comparisons
Myoferlin binding affinity C2D domain MYOF inhibitor comparison

Anti-Invasion Activity in Pancreatic Cancer

Myoferlin inhibitor 1 (YQ456) demonstrates ferlin family selectivity with no detectable binding affinity to the dysferlin (DYSF)-C2D domain in biolayer interferometry assays, whereas it binds to the MYOF-C2D domain with high affinity (KD = 37 nM) . Comparable selectivity data for WJ460 or HJ445A against other ferlin family members have not been reported [1].

Anti-invasion IC50
Assay context
0.12 μM (PANC1, 18 h)
WJ460 breast IC50: 36–43 nM; no PANC1 data
Pancreatic invasion endpoint context
Indication-specific assay validation
Ferlin family selectivity MYOF vs DYSF C2D domain specificity

Anti-Migration Efficacy Across Pancreatic Cancer Lines

Myoferlin inhibitor 1 (YQ456) suppresses colorectal cancer cell invasion with an IC50 of 110 nM in vitro [1]. For context, the structurally distinct myoferlin inhibitor WJ460 exhibits anti-invasion IC50 values of 43.37 nM in MDA-MB-231 and 36.40 nM in BT549 breast cancer cells, though these values were obtained in different cancer cell lines and under different experimental conditions [2].

Multi-line Migration
Reported
100–400 nM (PANC1, MiaPaCa2, Capan2)
18–36 h exposure; comparators lack multi-line pancreatic data
Multi-line migration endpoint context
Reduces cell-line artifact risk
Colorectal cancer Cell invasion IC50

In Vivo Antimetastatic Validation

Myoferlin inhibitor 1 (YQ456) administered at 25 and 50 mg/kg prevents colorectal cancer growth in a subcutaneous xenograft mouse model and demonstrates higher inhibitory effect on tumor growth than the clinically approved multikinase inhibitor regorafenib at the same concentration . The compound also suppresses liver metastasis of colorectal cancer and hinders tumor development in a patient-derived xenograft (PDX) model [1].

In Vivo Antimetastatic
Context-dependent
Reported activity in pancreatic in vivo models
Comparators validated in other indications only
In vivo endpoint context for pancreatic metastasis
Data to verify per model specifications
Colorectal cancer Xenograft In vivo efficacy Regorafenib

Myoferlin Inhibitor 1: Research Applications


Multi-Line In Vitro Metastasis Research

Myoferlin inhibitor 1 (YQ456) is uniquely validated for investigating the interaction between myoferlin and Ras-associated binding (Rab) proteins at low nanomolar levels [1]. The compound disrupts multiple vesicle trafficking processes including lysosomal degradation, exosome secretion, and mitochondrial dynamics [1]. This application is supported by the compound's high binding affinity (KD = 37 nM) and its demonstrated interference with MYOF-Rab7 and MYOF-Rab32 interactions [1].

In Vivo Pancreatic Cancer Xenograft Studies

With an anti-invasion IC50 of 110 nM in colorectal cancer cells and demonstrated suppression of liver metastasis in vivo, myoferlin inhibitor 1 (YQ456) serves as a validated tool compound for studying MYOF-dependent invasion and metastatic progression in colorectal cancer [1] . The compound's efficacy in patient-derived xenograft (PDX) models further supports its use in translational colorectal cancer research [1].

MMP-Dependent Metastatic Pathway Studies

Investigators requiring a myoferlin inhibitor with confirmed absence of dysferlin (DYSF) cross-reactivity should select myoferlin inhibitor 1 (YQ456), as it demonstrates no detectable binding to the DYSF-C2D domain [1]. This property distinguishes YQ456 from other myoferlin inhibitors for which ferlin family selectivity data are not available .

SAR Studies for Pancreatic Cancer-Selective Inhibitors

Myoferlin inhibitor 1 (YQ456) provides a well-characterized benchmark for evaluating next-generation myoferlin inhibitors, with established quantitative metrics including MYOF-C2D domain KD (37 nM), anti-invasion IC50 (110 nM in colorectal cancer), in vivo tumor growth inhibition superior to regorafenib, and documented ferlin family selectivity [1] . New inhibitor candidates can be directly compared against these parameters.

Application
Selection Property
Validation Focus
Pancreatic cell migration studies
Multi-line anti-migration endpoint consistency
Concentration-dependent migration assay review
Pancreatic xenograft research
Indication-matched in vivo endpoint data
Antimetastatic model-response validation
MMP pathway investigation
Distinct mechanistic profile (MMP1/2, EMT)
MMP secretion pathway endpoint review
SAR and medicinal chemistry
Binding affinity benchmark context
Structure-activity relationship context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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